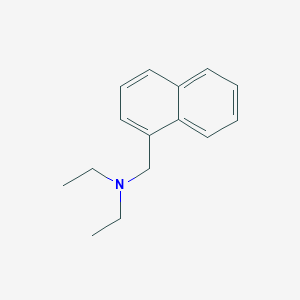![molecular formula C12H11N3O B11892412 6-Methyl-[2,3'-bipyridine]-5'-carboxamide CAS No. 1346686-81-4](/img/structure/B11892412.png)
6-Methyl-[2,3'-bipyridine]-5'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-[2,3’-bipyridine]-5’-carboxamide is a chemical compound with the molecular formula C11H10N2. It is a derivative of bipyridine, which consists of two pyridine rings connected at the 2 and 3 positions, with a methyl group attached at the 6’ position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[2,3’-bipyridine]-5’-carboxamide typically involves the coupling of pyridine derivatives in the presence of a catalyst. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halide, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halide, catalyzed by palladium.
Ullmann Coupling: This method involves the homocoupling of aryl halides using copper as a catalyst.
Industrial Production Methods
Industrial production of 6-Methyl-[2,3’-bipyridine]-5’-carboxamide often employs large-scale coupling reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[2,3’-bipyridine]-5’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
6-Methyl-[2,3’-bipyridine]-5’-carboxamide has a wide range of scientific research applications:
Biology: It is used in the study of biological systems and as a building block for biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-[2,3’-bipyridine]-5’-carboxamide involves its ability to form complexes with metal ions. These complexes can participate in various catalytic reactions, enhancing the reactivity and selectivity of the processes. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex formation.
Comparison with Similar Compounds
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: This compound is similar in structure but has two methyl groups attached at the 6 and 6’ positions.
5,5’-Dimethyl-2,2’-bipyridine: This compound has methyl groups attached at the 5 and 5’ positions.
6-Ethyl-2,2’-bipyridine: This compound has an ethyl group attached at the 6 position.
Uniqueness
6-Methyl-[2,3’-bipyridine]-5’-carboxamide is unique due to its specific substitution pattern and its ability to form stable complexes with a variety of metal ions. This makes it a versatile ligand in transition-metal catalysis and other applications.
Properties
CAS No. |
1346686-81-4 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-(6-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-8-3-2-4-11(15-8)9-5-10(12(13)16)7-14-6-9/h2-7H,1H3,(H2,13,16) |
InChI Key |
PXWMPJCVTGCCNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



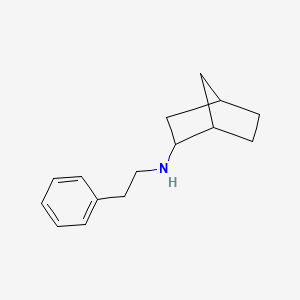
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11892340.png)

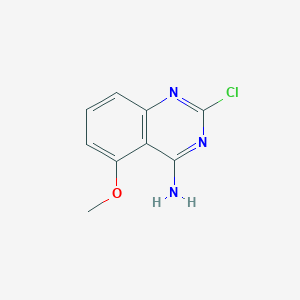
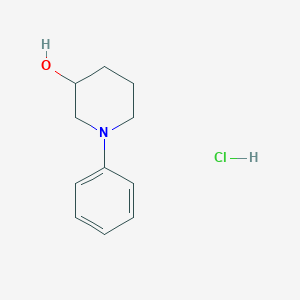



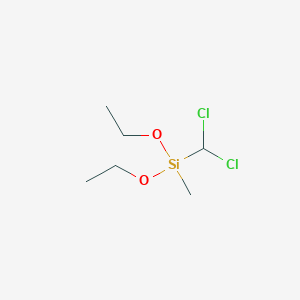

![N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11892413.png)

